Molecular Weight and Lipophilicity Advantage
The target compound (ethanamine derivative) possesses a molecular weight of 191.29 g/mol and an XLogP3 of 2.6, whereas the one‑carbon‑longer propan‑1‑amine analog (CID 119086829) has a molecular weight of 205.32 g/mol and an XLogP3 of 3.1 [1][2]. The 14 g/mol reduction in molecular weight and 0.5 unit lower lipophilicity favor compliance with Lipinski's Rule of Five and may translate to superior oral absorption potential.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 191.29 g/mol; XLogP3 = 2.6 |
| Comparator Or Baseline | 1-(3-Methyl-1-benzothiophen-2-yl)propan-1-amine: MW = 205.32 g/mol; XLogP3 = 3.1 |
| Quantified Difference | ΔMW = –14.03 g/mol; ΔXLogP3 = –0.5 |
| Conditions | Computed properties by PubChem (2021 release); XLogP3 method |
Why This Matters
Lower molecular weight and reduced lipophilicity are associated with better aqueous solubility and lower non‑specific protein binding, making this compound a more favorable starting point for lead optimization in drug discovery programs.
- [1] PubChem. Compound Summary for CID 18965409, 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine. View Source
- [2] PubChem. Compound Summary for CID 119086829, 1-(3-Methyl-1-benzothiophen-2-yl)propan-1-amine. View Source
